molecular formula C28H21Cl2NO3 B2569508 (E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one CAS No. 478040-03-8

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one

Cat. No. B2569508
CAS RN: 478040-03-8
M. Wt: 490.38
InChI Key: BPTYRDFLOAZMJQ-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic molecule that contains several functional groups, including an ether group (R-O-R’), a phenyl group (C6H5-), and an amide group (CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or as a building block in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . This would provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The ether and amide groups are both susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of new compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing ether groups can be flammable and should be handled with care . Additionally, compounds containing amide groups can be harmful if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound would likely involve further exploration of its chemical properties and potential applications. This could include studies to determine its reactivity, stability, and biological activity .

properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl2NO3/c29-22-10-9-21(27(30)18-22)19-33-26-8-4-5-20(17-26)28(32)15-16-31-23-11-13-25(14-12-23)34-24-6-2-1-3-7-24/h1-18,31H,19H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYRDFLOAZMJQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one

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